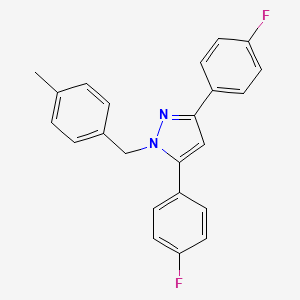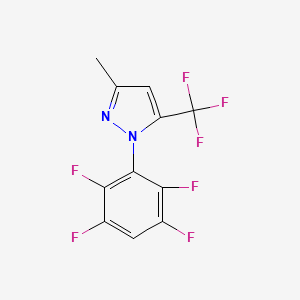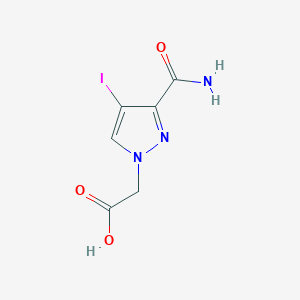
2-(3-Carbamoyl-4-iodo-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Carbamoyl-4-iodo-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a carbamoyl group at the 3-position and an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carbamoyl-4-iodo-1H-pyrazol-1-yl)acetic acid typically involves the iodination of a pyrazole precursor followed by the introduction of the carbamoyl group. One common method includes the following steps:
Iodination: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.
Carbamoylation: The iodinated pyrazole is then reacted with a carbamoylating agent, such as urea or carbamoyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carbamoyl-4-iodo-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-carbamoyl-4-azido-1H-pyrazol-1-yl)acetic acid.
Scientific Research Applications
2-(3-Carbamoyl-4-iodo-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Carbamoyl-4-iodo-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The carbamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid
- 2-(3-Carbamoyl-4-chloro-1H-pyrazol-1-yl)acetic acid
- 2-(3-Carbamoyl-4-bromo-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-(3-Carbamoyl-4-iodo-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in biological systems compared to its chloro, bromo, or nitro analogs. The iodine atom also imparts distinct electronic properties that can be advantageous in material science applications.
Properties
CAS No. |
1354706-04-9 |
|---|---|
Molecular Formula |
C6H6IN3O3 |
Molecular Weight |
295.03 g/mol |
IUPAC Name |
2-(3-carbamoyl-4-iodopyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H6IN3O3/c7-3-1-10(2-4(11)12)9-5(3)6(8)13/h1H,2H2,(H2,8,13)(H,11,12) |
InChI Key |
VZIPYILPEQRIMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912936.png)
![N-(2,4-dimethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912940.png)
![N-(2,4-dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912942.png)


![[5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B10912968.png)
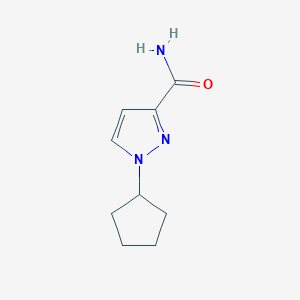
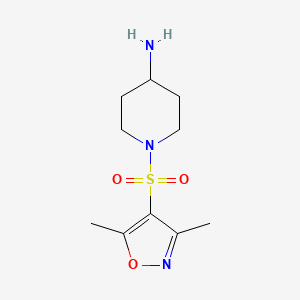
![1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912983.png)
![2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]acetohydrazide](/img/structure/B10912985.png)
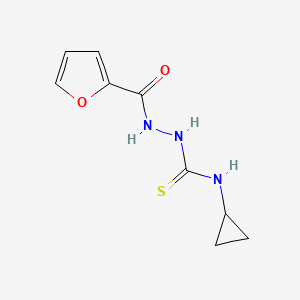
![5-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10913003.png)
